

Spectral Characteristics of C.I. Reactive Green 19: A Technical Guide

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Compound of Interest

Compound Name: **Reactive Green 19**

Cat. No.: **B12382097**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. **Reactive Green 19** is a synthetic anionic dye belonging to the azo class of compounds. Its chemical formula is C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆, with a molecular weight of 1418.94 g/mol .[\[1\]](#) This reactive dye is primarily utilized in the textile industry for coloring cellulosic fibers. Its molecular structure, characterized by multiple chromophores and auxochromes, gives rise to its distinct spectral properties. Understanding these characteristics is crucial for various research and development applications, including the development of dye-based assays, environmental monitoring of textile effluents, and studies on photocatalytic degradation. This guide provides an in-depth overview of the known spectral properties of C.I. **Reactive Green 19**, detailed experimental protocols for their determination, and a discussion of their implications.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. **Reactive Green 19** is presented in the table below.

Property	Value	Reference
C.I. Name	Reactive Green 19	[1]
Chemical Class	Azo Dye	[1]
Molecular Formula	C ₄₀ H ₂₃ Cl ₂ N ₁₅ Na ₆ O ₁₉ S ₆	[1]
Molecular Weight	1418.94 g/mol	[1]
CAS Number	61931-49-5	[1]
Appearance	Blue-green powder	[1]
Solubility in Water (20°C)	120 g/L	[1]
Solubility in Water (50°C)	150 g/L	[1]

Spectral Characteristics

The defining spectral feature of a dye is its interaction with electromagnetic radiation, which is quantified by its absorption and emission spectra.

UV-Visible Absorption Spectroscopy

The color of C.I. **Reactive Green 19** arises from its absorption of light in the visible region of the electromagnetic spectrum. The wavelength at which maximum absorption occurs (λ_{max}) is a key characteristic of the dye.

Based on available literature, the maximum absorbance of C.I. **Reactive Green 19** in aqueous solution has been observed at 428 nm.[\[2\]](#) This absorption peak is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated azo chromophore system of the molecule.

Note: A complete UV-Visible absorption spectrum for C.I. **Reactive Green 19** is not readily available in the public domain. The provided λ_{max} is based on a study focused on the photocatalytic degradation of the dye.[\[2\]](#)

Spectral Parameter	Value
Maximum Absorbance Wavelength (λ_{max})	428 nm[2]
Molar Absorptivity (ϵ)	Data not available
Emission Wavelength (λ_{em})	Data not available

Experimental Protocols

The following section details a representative experimental protocol for determining the UV-Visible absorption spectrum and λ_{max} of C.I. **Reactive Green 19**. This protocol is based on standard methods for the analysis of reactive azo dyes.

Determination of UV-Visible Absorption Spectrum

Objective: To measure the UV-Visible absorption spectrum of C.I. **Reactive Green 19** in an aqueous solution and determine its maximum absorbance wavelength (λ_{max}).

Materials:

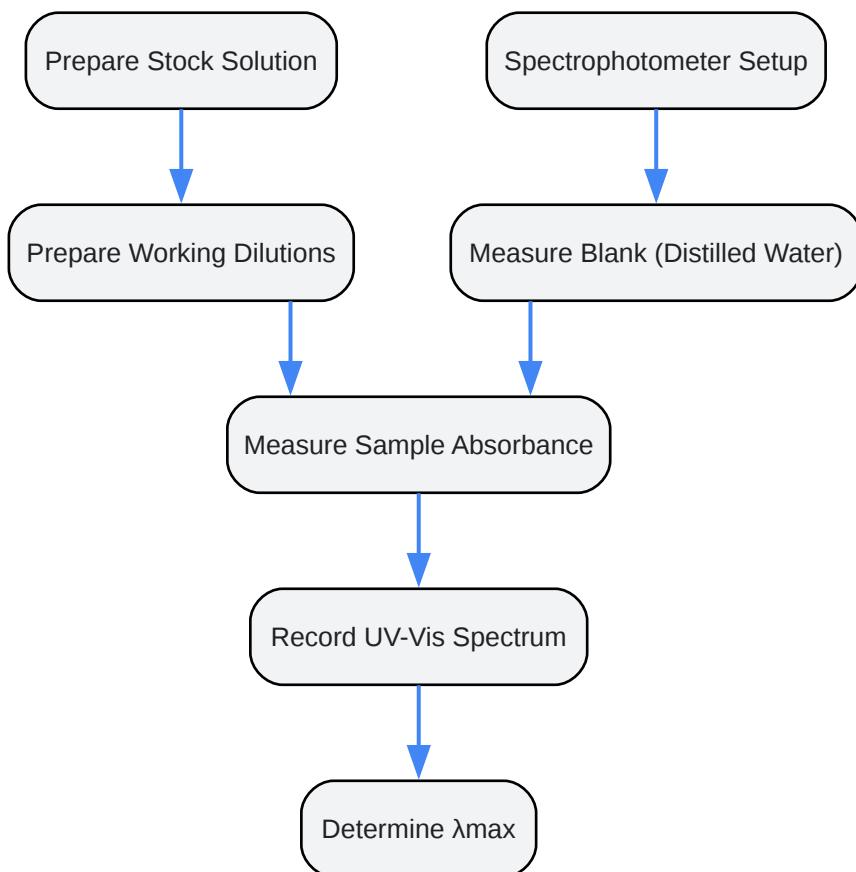
- C.I. **Reactive Green 19** powder
- Distilled or deionized water
- Volumetric flasks (100 mL, 1000 mL)
- Pipettes
- Quartz or glass cuvettes (1 cm path length)
- UV-Visible spectrophotometer

Procedure:

- Preparation of Stock Solution (e.g., 100 mg/L):
 - Accurately weigh 100 mg of C.I. **Reactive Green 19** powder.

- Dissolve the powder in a small amount of distilled water in a beaker.
- Quantitatively transfer the solution to a 1000 mL volumetric flask.
- Make up the volume to the mark with distilled water and mix thoroughly.
- Preparation of Working Solutions:
 - Prepare a series of dilutions from the stock solution. For example, prepare solutions with concentrations of 5, 10, 15, 20, and 25 mg/L in 100 mL volumetric flasks.
- Spectrophotometer Setup:
 - Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength range for scanning (e.g., 200-800 nm).
- Blank Measurement:
 - Fill a cuvette with distilled water to serve as the blank.
 - Place the blank cuvette in the spectrophotometer and perform a baseline correction.
- Sample Measurement:
 - Rinse a cuvette with one of the working solutions and then fill it with the same solution.
 - Place the sample cuvette in the spectrophotometer.
 - Initiate the scan to record the absorbance spectrum.
 - Repeat the measurement for all the prepared working solutions.
- Data Analysis:
 - Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} .
 - Record the absorbance value at the λ_{max} for each concentration.

A logical workflow for this experimental protocol is illustrated in the following diagram:

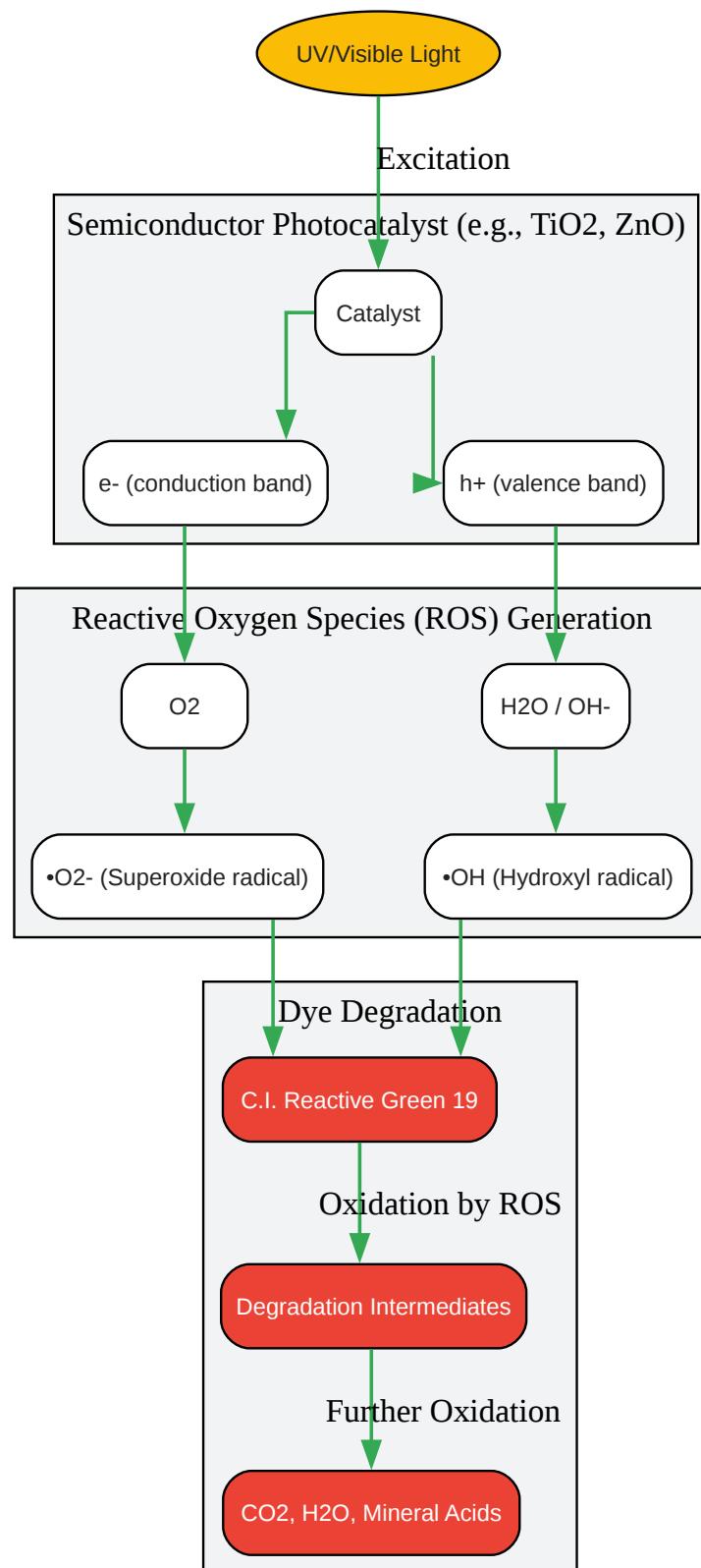


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Experimental workflow for determining the UV-Vis spectrum of C.I. **Reactive Green 19**.

Signaling Pathways and Logical Relationships

While C.I. **Reactive Green 19** is not directly involved in biological signaling pathways in the context of drug development, its degradation, particularly through photocatalysis, involves a series of chemical reactions. The general mechanism of photocatalytic degradation of azo dyes like **Reactive Green 19** can be illustrated as follows:



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Generalized pathway for the photocatalytic degradation of C.I. **Reactive Green 19**.

This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals ($\cdot\text{OH}$) and superoxide radicals ($\cdot\text{O}_2^-$), upon excitation of a semiconductor photocatalyst with light of appropriate energy. These ROS then attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, ultimately resulting in the mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water.

Conclusion

The primary identified spectral characteristic of C.I. **Reactive Green 19** is its maximum absorbance wavelength at 428 nm in aqueous solution.^[2] While comprehensive spectral data, including a full UV-Visible spectrum, molar absorptivity, and emission characteristics, are not extensively documented in publicly available literature, the provided λ_{max} serves as a crucial parameter for its quantification and for studies involving its photochemical behavior. The detailed experimental protocol outlined in this guide provides a robust framework for researchers to independently verify and expand upon the spectral properties of this dye. Further research is warranted to fully characterize the spectral profile of C.I. **Reactive Green 19**, which would be invaluable for its application in diverse scientific and industrial fields.

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References

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